molecular formula C12H12O3 B14235229 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one CAS No. 503810-95-5

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one

Katalognummer: B14235229
CAS-Nummer: 503810-95-5
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: ZQFWLDDBCVSHNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 3-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one typically involves the reaction of 3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce alcohols .

Wirkmechanismus

The mechanism by which 5-[(3-Methylphenoxy)methyl]furan-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(3-Methylphenoxy)methyl]furan-2(5H)-one is unique due to the presence of both a furan ring and a 3-methylphenoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science .

Eigenschaften

CAS-Nummer

503810-95-5

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-[(3-methylphenoxy)methyl]-2H-furan-5-one

InChI

InChI=1S/C12H12O3/c1-9-3-2-4-10(7-9)14-8-11-5-6-12(13)15-11/h2-7,11H,8H2,1H3

InChI-Schlüssel

ZQFWLDDBCVSHNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC2C=CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.